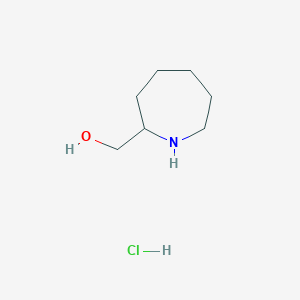

Azepan-2-ylmethanol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

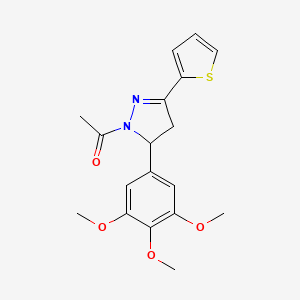

Azepan-2-ylmethanol hydrochloride (A2MHCl) is a novel small molecule compound that has been used in a variety of scientific research applications. A2MHCl is a derivative of the naturally occurring amino acid, L-methionine, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Significance and Therapeutic Applications

Azepan-2-ylmethanol hydrochloride is part of the broader category of azepane-based compounds, which have shown a variety of pharmacological properties. These compounds exhibit a high degree of structural diversity, making them useful in the discovery of new therapeutic agents. The development of azepane-containing analogs has become a significant focus in medicinal chemistry due to their potential in treating a wide range of diseases. More than 20 azepane-based drugs have received FDA approval and are used to treat diseases such as cancer, tuberculosis, Alzheimer's disease, and microbial infections. Azepane derivatives are also explored as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, and in other miscellaneous applications. The review by Gao-Feng Zha et al. (2019) highlights the recent developments in azepane-based compounds across various therapeutic areas, emphasizing their structure-activity relationship (SAR) and molecular docking studies to inspire new drug designs against numerous devastating diseases Gao-Feng Zha, K. Rakesh, H. M. Manukumar, C. S. Shantharam, & Sihui Long, (2019).

Synthetic and Biological Properties of Azepane Derivatives

The synthesis, reactions, and biological properties of azepane and its derivatives, including azepinone, have been a subject of study, underscoring their pharmacological and therapeutic implications. The literature spanning the last fifty years reveals that most azepane derivatives are synthesized through the ring expansion of five or six-membered compounds. These methods include thermal, photochemical, and microwave irradiation processes. Despite the progress in synthesizing azepane derivatives, the biological aspect requires further exploration. The compounds' role in treating various conditions presents a vast scope for researchers to delve into N-containing seven-membered heterocycles. The work by Manvinder Kaur et al. (2021) elaborates on these aspects, suggesting that while significant advancements have been made in understanding the synthetic pathways, the exploration of biological properties and potential therapeutic applications remains an area ripe for further investigation Manvinder Kaur, Sonali Garg, D. S. Malhi, & H. S. Sohal, (2021).

properties

IUPAC Name |

azepan-2-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRRDVSUABPMSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-2-ylmethanol Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Methoxymethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2395629.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2395631.png)

![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2395632.png)

![ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2395633.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395641.png)

![5-(3-fluoro-4-methylanilino)-7-methyl-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2395642.png)

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2395643.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide](/img/structure/B2395644.png)